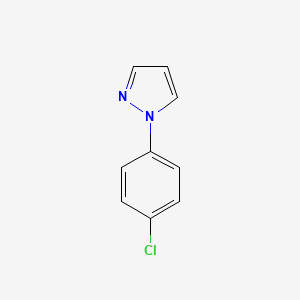![molecular formula C13H15FN2O B2738551 N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2189497-96-7](/img/structure/B2738551.png)
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide, also known as FL-APB, is a synthetic compound that belongs to the class of designer drugs. This compound has been widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and neurotransmission. The exact mechanism of action of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can result in increased motivation, reward-seeking behavior, and euphoria. It has also been shown to have anxiolytic effects, reducing anxiety and stress levels in animal models. However, further research is needed to fully understand the long-term effects of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide on the brain and body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide in lab experiments is its unique properties as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of various neurological disorders and for studying the effects of dopamine on the brain. However, N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic compound and has not been extensively studied in humans. Its long-term effects on the brain and body are still unknown, and caution should be exercised when working with this compound.
Orientations Futures
There are several future directions for research on N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide. One potential application is in the treatment of Parkinson's disease, where it may be able to increase dopamine levels in the brain and alleviate symptoms. Further research is also needed to fully understand the mechanism of action of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide and its effects on the brain and body. Additionally, more studies are needed to determine the safety and efficacy of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide in humans before it can be used as a potential treatment for neurological disorders.
In conclusion, N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic compound that has been widely used in scientific research for its potential applications in neuroscience and pharmacology. It acts as a dopamine reuptake inhibitor and has been shown to have a range of biochemical and physiological effects on the brain. While it has potential as a treatment for various neurological disorders, caution should be exercised when working with this compound, and further research is needed to fully understand its effects on the brain and body.
Méthodes De Synthèse
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with pyrrolidine and propargyl bromide. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been widely used in scientific research for its potential applications in neuroscience and pharmacology. It has been shown to have an affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[1-(2-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-13(17)15-10-7-8-16(9-10)12-6-4-3-5-11(12)14/h2-6,10H,1,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUVEPDRWQVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

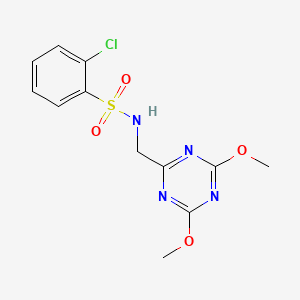
![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)

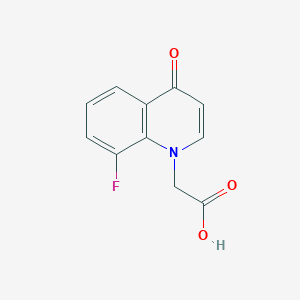
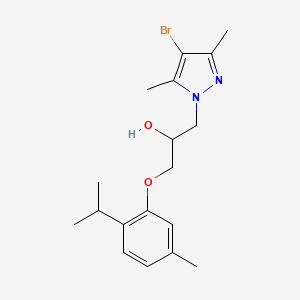


![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)
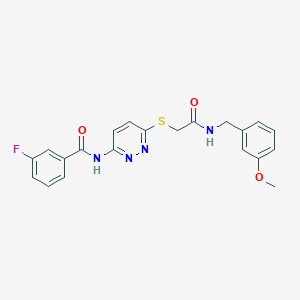
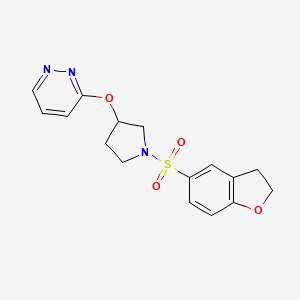

![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)
